molecular formula C22H14N2O3S2 B2622216 (E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate CAS No. 844862-03-9

(E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate

Cat. No. B2622216
CAS RN: 844862-03-9
M. Wt: 418.49
InChI Key: YDUKYXAVPQNZPE-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C22H14N2O3S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential antitumor activity . Most of the compounds revealed high inhibitory effects when screened in vitro for their antiproliferative activity. Three human cancer cell lines, namely, breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460) and CNS cancer (SF-268) were used in the screening tests .

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The mechanistic and synthetic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents .

Hemostatic Activity

The compound has been studied for its potential hemostatic activity . The structure of the obtained compounds was confirmed by 1H and 13C NMR spectroscopy and elemental analysis. The anticoagulant activity of the products was studied .

Synthesis of Substituted Potassium 1-Cyano-3-{(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino}-5-oxopenta-1,3-dien-2-olates

Ring opening in 2-[(2-oxofuran-3(2H)-yliden)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles under the action of various nitriles and t-BuOK was used to synthesize previously unknown substituted potassium 1-cyano-3-{(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino}-5-oxopenta-1,3-dien-2-olates .

Synthesis of 3-(Thiophen-2-yl)imino-3H-furan-2-ones

It has been previously shown that 3-thienylimino-3H-furan-2-one undergo cyclization with ethyl cyanoacetic acid in the presence of t-BuOK to form potassium 1,6-dioxo-6-phenyl-2-cyano-2-ethoxy-4({3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl}amino)hexa-2,4-dien-3-olate .

Synthesis of Biologically Active Substances

The creation of new methods for the synthesis of biologically active substances with low toxicity is one of the most important tasks of medical and pharmaceutical chemistry . The progress in organic synthesis makes it possible to obtain new drugs with selective action, which weakens additional biological effects of one drug and prevents the negative impact on the human body .

properties

IUPAC Name

methyl 2-[5-[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S2/c1-26-22(25)17-6-3-2-5-16(17)19-9-8-15(27-19)11-14(12-23)21-24-18(13-29-21)20-7-4-10-28-20/h2-11,13H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUKYXAVPQNZPE-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.